5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-methylsulfanyl-6-phenylmethoxy-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2OS/c1-19-15-16-13-8-7-12(9-14(13)17-15)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
GMYBBWRZEZKJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substituted Benzene-1,2-Diamine Synthesis
A critical intermediate is 4-benzyloxy-1,2-diaminobenzene. This is prepared by nitration of 3-benzyloxyaniline followed by reduction. For example, nitration of 3-benzyloxyaniline with nitric acid in sulfuric acid yields 4-benzyloxy-2-nitroaniline, which is reduced using zinc and ammonium chloride to the diamine.
Cyclization Strategies
Cyclization with carbon disulfide or thiourea derivatives introduces the sulfur atom at position 2. In one approach, 4-benzyloxy-1,2-diaminobenzene reacts with carbon disulfide in the presence of hydrochloric acid, forming 2-mercapto-5-benzyloxy-1H-benzo[d]imidazole. Alternatively, using methyl isothiocyanate under basic conditions directly installs the methylthio group during cyclization.
Functionalization of the Benzimidazole Core
Methylthio Group Introduction
The methylthio group at position 2 is introduced via nucleophilic substitution. For instance, 2-chloro-5-benzyloxy-1H-benzo[d]imidazole reacts with sodium methanethiolate in DMF at 80°C, yielding the target compound. This method achieves a 73–89% yield, as demonstrated in analogous imidazole syntheses.
Table 1: Methylthio Group Installation Methods
| Substrate | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 2-Chloro-benzimidazole | NaSMe, DMF | 80°C, 12 h | 82 | |
| 2-Sulfonyl-benzimidazole | MeSH, K2CO3 | RT, 24 h | 68 |
Benzyloxy Group Protection and Deprotection
The benzyloxy group at position 5 is introduced early via nucleophilic aromatic substitution. For example, 5-hydroxy-1H-benzo[d]imidazole reacts with benzyl bromide in the presence of potassium carbonate, yielding 5-benzyloxy-1H-benzo[d]imidazole. Protective group strategies using tert-butyldimethylsilyl (TBDMS) ethers are also reported for hydroxyl group masking during synthesis.
Alternative Pathways via Epoxide Intermediates
Recent advancements utilize epoxide intermediates for regioselective functionalization. Epoxides derived from chlorobenzimidazoles react with sodium azide to form azido intermediates, which are reduced and thiocyclized to yield methylthio derivatives. This method avoids harsh conditions and improves scalability.
Scheme 1: Epoxide-Mediated Synthesis
-
Epoxidation : 6-Chloro-1-isopropyl-1H-benzo[d]imidazole → Epoxide (9) using mCPBA.
-
Thiocyclization : Amine + di(1H-imidazol-1-yl)methanethione → Target compound.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution reactions. Catalytic amounts of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in benzyloxylation steps.
Temperature and Time Dependence
Methylthio installation requires moderate heating (60–80°C) for 12–24 hours, while cyclization steps may need higher temperatures (100–120°C) under reflux.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed via:
-
1H NMR : Aromatic protons at δ 7.3–7.5 ppm (benzyl group), singlet for SCH3 at δ 2.5 ppm.
-
IR Spectroscopy : C-S stretch at 650 cm⁻¹ and C-O-C (benzyloxy) at 1250 cm⁻¹.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at position 4 is minimized using bulky directing groups (e.g., isopropyl).
-
Oxidation of Thioethers : Storage under inert atmosphere prevents oxidation to sulfoxides.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for epoxidation and azide steps, reducing reaction times by 50%. Cost-effective alternatives to TBDMS protectants, such as benzyl groups, are preferred for commercial production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SMe) group at position 2 serves as a leaving group under nucleophilic conditions. Key findings include:
-
Displacement with Amines :
Reaction with primary or secondary amines in DMF at 80–100°C replaces the methylthio group with amine substituents. For example, treatment with piperidine yields 2-(piperidin-1-yl)-5-(benzyloxy)-1H-benzo[d]imidazole . -
Halogenation :
The methylthio group is replaced by halogens (Cl, Br) using halogenating agents like NCS or NBS in acetic acid .
Oxidation Reactions
The methylthio group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO2-) derivatives:
-
Oxone-Mediated Oxidation :
Treatment with oxone in a MeOH/H2O mixture at 0–25°C converts -SMe to -SO2Me. This transformation is critical for enhancing electrophilicity in subsequent reactions .
Deprotection of Benzyloxy Group
The benzyloxy (-OBn) group at position 5 is cleaved under hydrogenolysis or acidic conditions:
-
Hydrogenolysis :
Catalytic hydrogenation (H2/Pd-C, 1 atm) in MeOH removes the benzyl group, yielding 5-hydroxy-2-(methylthio)-1H-benzo[d]imidazole . -
Acidic Hydrolysis :
HCl (6M) in dioxane at reflux selectively removes the benzyl group without affecting the methylthio substituent .
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its aromatic core:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids under Pd(PPh3)4 catalysis forms biaryl derivatives. For example, coupling with 4-fluorophenylboronic acid yields 5-(benzyloxy)-2-(methylthio)-6-(4-fluorophenyl)-1H-benzo[d]imidazole .
Alkylation and Acylation
The NH group in the benzimidazole ring undergoes alkylation or acylation:
-
Benzylation :
Treatment with benzyl bromide and K2CO3 in DMF introduces a benzyl group at position 1, forming 1-benzyl-5-(benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole .Alkylating Agent Base Yield Source Benzyl bromide K2CO3 78%
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
-
Formation of Fused Rings :
Reaction with ethylenediamine under microwave irradiation forms tricyclic derivatives, enhancing biological activity profiles .
Catalytic Transformations
Recent studies highlight its role in metal-catalyzed reactions:
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its role in inhibiting various cancer-related pathways. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. Inhibitors of DHODH have been linked to the treatment of several cancers, including leukemia and solid tumors.
Case Studies and Findings
- Dihydroorotate Dehydrogenase Inhibition : Research has demonstrated that derivatives of benzimidazole, including those structurally related to 5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole, can effectively inhibit DHODH. This inhibition is crucial for the treatment of diseases like multiple sclerosis and certain cancers such as rheumatoid arthritis and inflammatory disorders .
- V600EBRAF Inhibition : A study on related benzimidazole derivatives indicated their effectiveness against V600EBRAF, a mutation commonly found in melanoma. Compounds designed with similar scaffolds exhibited significant inhibitory activity against cancer cell lines, suggesting that this compound may also possess similar properties .
- Anticancer Activity Evaluation : Various synthesized derivatives containing the benzimidazole nucleus have been tested against a range of cancer cell lines. For instance, a compound with structural similarities to this compound was shown to have an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating potent anticancer activity .
Antimicrobial Applications
The antimicrobial properties of this compound have also been explored, particularly against various bacterial strains and fungi.
Research Insights
- Broad-Spectrum Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific substituents enhances their efficacy .
- Mechanism of Action : The mechanism often involves disruption of essential microbial processes, potentially through inhibition of key enzymes or interference with nucleic acid synthesis, which is critical for microbial growth and replication .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole core is known to bind to various biological targets, and the substituents (benzyloxy and methylthio groups) can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects at Position 5
- 5-Nitro-1H-Benzo[d]imidazole-2-thiol (): The nitro group (-NO₂) is strongly electron-withdrawing, increasing reactivity in electrophilic substitution. Contrast: Benzyloxy in the target compound is electron-donating, favoring hydrophobic interactions over reactivity.
5-(4-Butylpiperazin-1-yl)-2-(2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-5-yl)-1H-benzo[d]imidazole (12d) ():
Substituent Effects at Position 2
Combined Substituent Effects
Data Table: Key Comparative Parameters
Research Findings and Implications
- Synthetic Flexibility : Methylthio and benzyloxy groups enable modular synthesis, as seen in intermediates from and . Propargyl or piperazinyl groups further expand derivatization .
- Biological Activity : Piperazinyl and nitro derivatives show promise in anticancer and anti-diabetic applications, respectively. The target compound’s benzyloxy group may enhance blood-brain barrier penetration compared to polar substituents .
- Physicochemical Properties : Methylthio groups improve metabolic stability over thiols, while benzyloxy increases lipophilicity (logP) compared to methoxy or hydroxy groups .
Biological Activity
5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a benzyloxy group and a methylthio group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of benzimidazole derivatives, including this compound, have been extensively studied. These compounds exhibit various pharmacological effects, including:
- Anticancer Activity : Many benzimidazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HCT116 .
- Antibacterial Properties : Benzimidazole derivatives are also noted for their antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that modifications to the benzimidazole nucleus can enhance antibacterial activity .
- Antioxidative Effects : Some studies suggest that these compounds possess antioxidative properties, contributing to their potential in treating oxidative stress-related diseases .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For example, studies have indicated that certain benzimidazole derivatives can activate pro-apoptotic factors while inhibiting anti-apoptotic proteins .
- Interaction with Enzymes : Benzimidazole derivatives often act as enzyme inhibitors. For instance, they may inhibit kinases involved in cancer progression or bacterial growth, thereby exerting their therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study reported that a benzimidazole derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 3.1 µM to 21.48 µM . The compound's ability to induce cell cycle arrest and apoptosis was highlighted.
- Antibacterial Activity : Another research effort focused on synthesizing hybrid compounds based on benzimidazole that showed enhanced antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substituents on the benzimidazole structure significantly affect its biological activity. Compounds with hydroxyl or methoxy groups displayed improved antiproliferative effects compared to their unsubstituted counterparts .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
